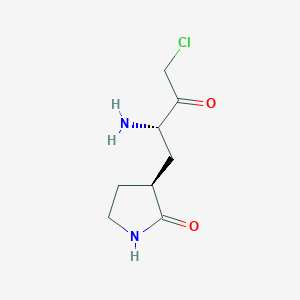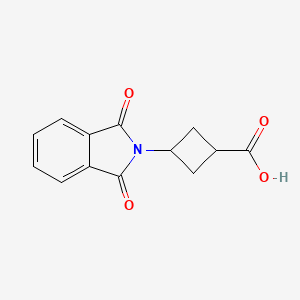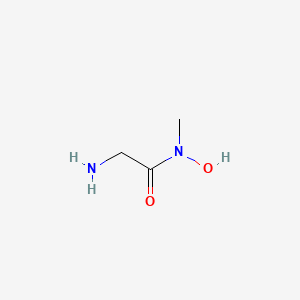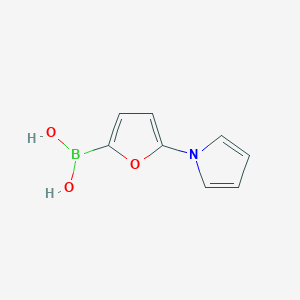![molecular formula C7H5BrN4O2 B13328396 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid](/img/structure/B13328396.png)
2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is a heterocyclic compound that belongs to the class of triazolopyridines These compounds are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid can be achieved through a catalyst-free, additive-free, and eco-friendly method under microwave conditions. This method involves the use of enaminonitriles and benzohydrazides, followed by a transamidation mechanism, nucleophilic addition with nitrile, and subsequent condensation to yield the target compound . The reaction is typically performed at 140°C, resulting in high yields within a short reaction time .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalable nature of the microwave-mediated synthesis suggests its potential for industrial applications. The eco-friendly and efficient nature of this method makes it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The bromine atom in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yields and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives.
Scientific Research Applications
2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid has numerous applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it acts as an inverse agonist for RORγt, inhibiting its activity and thereby modulating immune responses . Additionally, it inhibits enzymes such as PHD-1, JAK1, and JAK2, which are involved in various cellular processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridine: Shares a similar triazole ring structure but lacks the amino and carboxylic acid functional groups.
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities but different structural features.
Fluconazole: A triazole-containing antifungal drug with a different application profile.
Uniqueness
2-Amino-6-bromo-[1,2,4]triazolo[1,5-A]pyridine-8-carboxylic acid is unique due to its specific functional groups, which confer distinct chemical properties and biological activities. Its ability to act as an inverse agonist and enzyme inhibitor makes it a valuable compound in medicinal chemistry and drug development.
Properties
Molecular Formula |
C7H5BrN4O2 |
|---|---|
Molecular Weight |
257.04 g/mol |
IUPAC Name |
2-amino-6-bromo-[1,2,4]triazolo[1,5-a]pyridine-8-carboxylic acid |
InChI |
InChI=1S/C7H5BrN4O2/c8-3-1-4(6(13)14)5-10-7(9)11-12(5)2-3/h1-2H,(H2,9,11)(H,13,14) |
InChI Key |
ZUJKPOGJUAUDBW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NC(=NN2C=C1Br)N)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![tert-Butyl (6-ethynylspiro[3.3]heptan-2-yl)carbamate](/img/structure/B13328321.png)

![6,6-Dimethylbicyclo[3.1.1]heptane-2-thiol](/img/structure/B13328332.png)
![{2H,3H-imidazo[1,2-a]pyrimidin-5-yl}methanamine](/img/structure/B13328338.png)




![(3-((tert-Butoxycarbonyl)amino)bicyclo[1.1.1]pentan-1-yl)boronic acid](/img/structure/B13328356.png)



